molecular formula C27H27N3O3 B2929957 1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 850243-86-6

1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2929957
CAS No.: 850243-86-6
M. Wt: 441.531
InChI Key: XTGWRMZJBLAHLT-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H27N3O3 and its molecular weight is 441.531. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study by Starrett et al. (1989) explored the synthesis of imidazo[1,2-a]pyridines with potential as antiulcer agents, focusing on their cytoprotective properties. Though the study primarily investigated imidazo[1,2-a]pyridines, it is relevant to the chemical structure due to the similarities in their synthetic pathways and potential biological activities (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Optical Properties in Synthesized Compounds

Volpi et al. (2017) conducted research on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which share a structural resemblance with the compound . They investigated the optical properties of these compounds, highlighting their absorption and fluorescence spectra, and their potential application in creating luminescent materials (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).

Synthesis of Heterocyclic Derivatives

A study by Zohdi, Osman, and Abdelhamid (1997) on the synthesis of various heterocyclic derivatives, including imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, is relevant due to the similar chemical processes and potential applications in creating novel compounds with diverse properties (Zohdi, Osman, & Abdelhamid, 1997).

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19-8-3-6-13-25(19)33-15-14-29-24-12-5-4-11-23(24)28-27(29)20-16-26(31)30(18-20)21-9-7-10-22(17-21)32-2/h3-13,17,20H,14-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGWRMZJBLAHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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